Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate

Neuraminidase Inhibition Antiviral Stereochemistry-Activity Relationship

Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate (CAS 204254-92-2) is a chiral cyclohexene carboxylate with the absolute configuration (3R,4R,5R), formally classified as Oseltamivir Impurity 34. It possesses a molecular formula of C15H26O7S and a molecular weight of 350.43 g/mol.

Molecular Formula C15H26O7S
Molecular Weight 350.4 g/mol
Cat. No. B12321570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate
Molecular FormulaC15H26O7S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C)C(=O)OCC
InChIInChI=1S/C15H26O7S/c1-5-11(6-2)21-12-8-10(15(17)20-7-3)9-13(14(12)16)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3
InChIKeyXZBIOECQKNRLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate (Oseltamivir Impurity 34): Procurement-Relevant Identity and Baseline


Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate (CAS 204254-92-2) is a chiral cyclohexene carboxylate with the absolute configuration (3R,4R,5R), formally classified as Oseltamivir Impurity 34 . It possesses a molecular formula of C15H26O7S and a molecular weight of 350.43 g/mol . The compound is primarily utilized as a reference standard for analytical method development, method validation, and quality control in the manufacture of oseltamivir phosphate, and as a synthetic intermediate towards neuraminidase inhibitors [1]. Its physicochemical profile includes a melting point of 170.95 °C and an aqueous solubility of 865.2 mg/L at 25 °C .

Why Generic Substitution of Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate Fails in Analytical and Synthetic Workflows


Interchanging this compound with in-class analogs such as other oseltamivir impurities or the API itself is not scientifically valid due to deterministic differences in stereochemistry and functional group positioning. The (3R,4R,5R) configuration distinguishes it from the active pharmaceutical ingredient oseltamivir, which is (3R,4R,5S) . This inversion of the C-5 stereocenter fundamentally alters biological activity, as the C-5 amino group in oseltamivir is essential for neuraminidase inhibition (IC50 = 0.67 nM against influenza A/H3N2), whereas the mesylated C-5 hydroxyl in this impurity renders it inactive [1]. Furthermore, regioisomers such as Oseltamivir Impurity 56 (CAS 204254-94-4) differ in the substitution pattern between positions 3 and 4, leading to a drastically different melting point (66-68 °C vs. 170.95 °C for the target compound) [2]. These differences directly impact chromatographic resolution, quantitation, and synthetic route design.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate


Inversion of Neuraminidase Inhibitory Activity via C-5 Stereochemistry Relative to Oseltamivir

The target compound, an oseltamivir analogue with a (3R,4R,5R) configuration, lacks the C-5 amino group essential for neuraminidase inhibition. In contrast, oseltamivir [(3R,4R,5S)] achieves potent inhibition with an IC50 of 0.67 nM against influenza A/H3N2 neuraminidase [1]. The mesylation of the C-5 hydroxyl in the target compound abolishes this activity, as supported by class-level evidence showing that sulfonylation of the C-5 NH2 in oseltamivir analogues reduces activity to the micromolar range (IC50 = 3.50 μM for compound 4a) [1]. Thus, the target compound is biologically inert as a neuraminidase inhibitor, making it strictly an impurity or intermediate, not an active pharmaceutical candidate.

Neuraminidase Inhibition Antiviral Stereochemistry-Activity Relationship

Melting Point Differential vs. Regioisomer Oseltamivir Impurity 56

The target compound exhibits a melting point of 170.95 °C . Its regioisomer, Oseltamivir Impurity 56 (CAS 204254-94-4), where the hydroxyl and pentan-3-yloxy substituents are transposed between the C-3 and C-4 positions, has a melting point of 66-68 °C [1]. This >100 °C difference provides a definitive physical identifier for purity and identity verification.

Physicochemical Characterization Purity Assessment Quality Control

Chromatographic Resolution as a (3R,4R,5R) Retention Time Marker vs. Other Oseltamivir Stereoisomers

In a chiral HPLC method designed to resolve oseltamivir phosphate enantiomeric impurities, the reference standard for the (3R,4R,5R) configuration [i.e., the target compound] exhibited a retention time of 9.761 minutes [1]. This peak was fully resolved from the enantiomeric (3S,4S,5S) impurity (11.690 min) and other process-related impurities such as triphenyl phosphine oxide (12.310 min) and (3S,4R,5R) oseltamivir (15.863 min) [1].

HPLC Method Validation Chiral Separation Reference Standards

Aqueous Solubility Profile Enabling Distinct Sample Preparation vs. Oseltamivir API

The target compound has a measured aqueous solubility of 865.2 mg/L (0.865 mg/mL) at 25 °C , classifying it as very slightly soluble. In contrast, oseltamivir phosphate, the API, is freely soluble in water (>500 mg/mL) . This ~580-fold difference in aqueous solubility necessitates distinct sample preparation protocols, specifically the use of organic co-solvents like methanol or acetonitrile to fully dissolve the impurity standard for HPLC analysis.

Solubility Sample Preparation Analytical Method Development

Validated Application Scenarios for Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate Based on Quantitative Evidence


Chiral Purity System Suitability Standard for Oseltamivir Phosphate HPLC Methods

This compound, with a validated retention time of 9.761 minutes in a resolving chiral HPLC method [1], is the optimal system suitability standard for establishing (3R,4R,5R) impurity resolution from the (3R,4R,5S) API and the (3S,4S,5S) enantiomer. The quantitative resolution data ensures that analytical methods can pass ICH Q2(R1) validation requirements for specificity and system precision.

Melting Point Reference for Identity Confirmation of (3R,4R,5R) Impurity Lots

Leveraging the definitive melting point of 170.95 °C , quality control laboratories can perform rapid identity testing upon receipt of the reference standard. This measurement provides a simple, low-cost orthogonal confirmation step, clearly distinguishing this compound from the more common regioisomer (Impurity 56, mp 66-68 °C) [2].

Calibration Standard Preparation Using Tailored Solubility Profiles

Given its very low aqueous solubility (0.865 mg/mL), accurate calibration standards require dissolution in organic solvents such as methanol or acetonitrile . This scenario is critical for analytical method developers who must avoid the aqueous dissolution protocols suitable for the oseltamivir phosphate API (>500 mg/mL solubility) to prevent quantification errors .

Process-Related Impurity Monitoring in Oseltamivir Synthesis

As an intermediate in neuraminidase inhibitor synthesis, specifically relating to the mesylation step, this compound serves as a marker for process control . Its quantitation in reaction streams allows for monitoring of reaction completion and the efficiency of subsequent conversion steps, directly supporting synthetic route optimization.

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